molecular formula C12H11NO5 B2717270 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 2274787-60-7; 91570-21-7

5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2717270
CAS No.: 2274787-60-7; 91570-21-7
M. Wt: 249.222
InChI Key: OOFJEEXBHNBXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C12H11NO5 This compound is known for its unique structural features, which include a quinoline core substituted with hydroxy and methoxy groups, as well as a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 5,7-dimethoxyquinoline.

    Carboxylation: The carboxylic acid group at the 3-position can be introduced through carboxylation reactions, often involving the use of carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity, receptor binding, or cellular signaling pathways. The carboxylic acid group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid
  • 4-Hydroxy-7-methyl-3-quinolinecarboxylic acid
  • 4-Hydroxy-8-methoxy-3-methyl-2-quinolinecarboxylic acid

Uniqueness

5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it a valuable compound for targeted research and application development.

Properties

IUPAC Name

5,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-6-3-8-10(9(4-6)18-2)11(14)7(5-13-8)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFJEEXBHNBXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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